molecular formula C12H17NO B14840644 4-Cyclopropoxy-3-isopropyl-2-methylpyridine

4-Cyclopropoxy-3-isopropyl-2-methylpyridine

Cat. No.: B14840644
M. Wt: 191.27 g/mol
InChI Key: KSXPUIIPWPVFDI-UHFFFAOYSA-N
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Description

4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a pyridine derivative, characterized by the presence of a cyclopropoxy group, a methyl group, and an isopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-(propan-2-yl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOPROPOXY-2-METHYL-4-(PROPAN-2-YL)PYRIDINE: Similar in structure but with different positioning of the substituents.

    4-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDINE: Lacks the methyl group at the 2-position.

Uniqueness

4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-methyl-3-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO/c1-8(2)12-9(3)13-7-6-11(12)14-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

KSXPUIIPWPVFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(C)C)OC2CC2

Origin of Product

United States

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